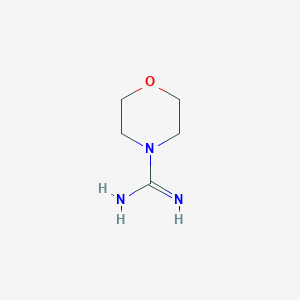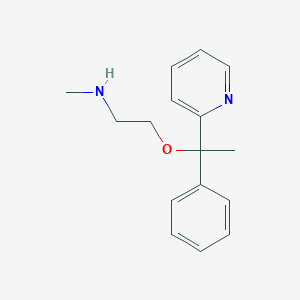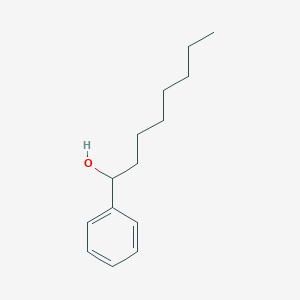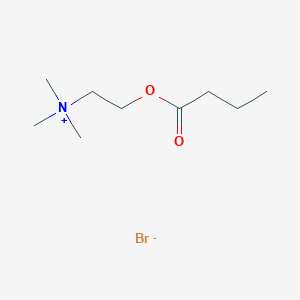![molecular formula C10H18S B106727 (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane CAS No. 19296-90-3](/img/structure/B106727.png)
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for regulating glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane works by binding to the active site of EAATs, preventing the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function. (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has been shown to modulate synaptic plasticity, which is essential for learning and memory.
Efectos Bioquímicos Y Fisiológicos
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has been shown to have a wide range of biochemical and physiological effects on the brain. It can modulate synaptic transmission, alter neuronal excitability, and induce neuroprotection. (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of neuroinflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane is its high potency and selectivity for EAATs. This makes it a useful tool for studying the role of glutamate transporters in various neurological disorders. However, (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has some limitations in lab experiments, including its potential toxicity and the need for careful dosing to avoid non-specific effects.
Direcciones Futuras
There are several future directions for research on (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane. One area of interest is the development of new drugs based on (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane that can selectively target different subtypes of EAATs. Another direction is the investigation of the role of (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane in regulating synaptic plasticity and learning and memory. Finally, there is a need for more research on the potential therapeutic applications of (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane in various neurological disorders.
Métodos De Síntesis
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane can be synthesized using a multi-step process involving the reaction of 1,4-cyclohexanedione with thiourea, followed by a series of chemical transformations. The final product is a white crystalline solid with a high purity level.
Aplicaciones Científicas De Investigación
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. One of the major advantages of (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane is its ability to selectively inhibit EAATs without affecting other neurotransmitter systems. This makes it a promising candidate for developing new drugs for the treatment of neurological disorders.
Propiedades
Número CAS |
19296-90-3 |
|---|---|
Nombre del producto |
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane |
Fórmula molecular |
C10H18S |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
1,5,5-trimethyl-2-thiabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18S/c1-9(2)7-10(3)5-4-8(9)6-11-10/h8H,4-7H2,1-3H3 |
Clave InChI |
UBYLTHQVRMOKLR-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CCC1CS2)C)C |
SMILES canónico |
CC1(CC2(CCC1CS2)C)C |
Otros números CAS |
19296-90-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



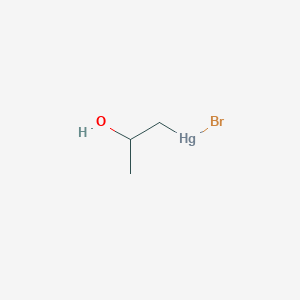
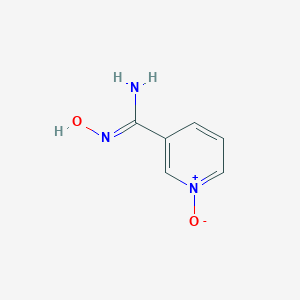
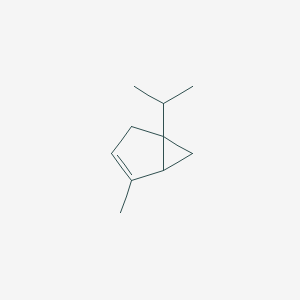
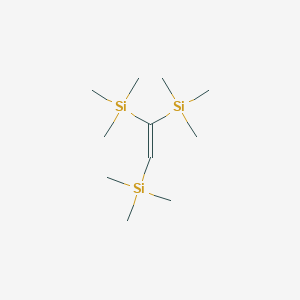
![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)
![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)
